![molecular formula C17H20N4O2 B3025408 5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine CAS No. 1088496-61-0](/img/structure/B3025408.png)
5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine
Übersicht
Beschreibung
. These compounds contain a monocyclic benzene moiety carrying exactly two methoxy groups.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidin-2,4-diamin umfasst typischerweise mehrere Schritte:
Bildung des Propargyl-Zwischenprodukts: Der erste Schritt beinhaltet die Bildung des Propargyl-Zwischenprodukts durch Reaktion von 2,5-Dimethoxybenzaldehyd mit Propargylbromid in Gegenwart einer Base wie Kaliumcarbonat.
Kopplungsreaktion: Das Propargyl-Zwischenprodukt wird dann mit 6-Ethylpyrimidin-2,4-diamin unter Verwendung einer palladiumkatalysierten Kopplungsreaktion gekoppelt.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnten die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidin-2,4-diamin durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können an der Alkin-Einheit auftreten und sie in ein Alken oder Alkan umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Häufige Nucleophile sind Amine und Thiole.
Hauptprodukte
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Alkenen oder Alkanen.
Substitution: Bildung von substituierten Pyrimidinen.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Chemical Formula : CHNO
- Molecular Weight : 312.37 g/mol
- IUPAC Name : 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine
- SMILES Notation : CCC1=NC(N)=NC(N)=C1C#CCC1=CC(OC)=CC=C1OC
This compound features a pyrimidine core linked to a propargyl moiety and a dimethoxyphenyl group, which contributes to its biological activity.
Antifolate Properties
UCP120B has been identified as a propargyl-linked antifolate. Antifolates are compounds that inhibit the action of folate-dependent enzymes, which are crucial in the synthesis of nucleic acids. This inhibition can lead to antitumor effects by disrupting the proliferation of cancer cells. The specific mechanism involves targeting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair .
Case Studies and Research Findings
- Cancer Research :
- Neuroprotective Effects :
- Antimicrobial Activity :
Potential Therapeutic Uses
Given its biological activities, UCP120B holds promise for various therapeutic applications:
- Oncology : As an antifolate, it could be developed into a chemotherapeutic agent targeting specific cancers.
- Neurology : Its neuroprotective effects may lead to treatments for neurodegenerative diseases.
- Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections.
Wirkmechanismus
The primary mechanism of action of 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine is the inhibition of dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA, RNA, and proteins, leading to the death of rapidly dividing cells such as bacteria .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-propylpyrimidin-2,4-diamin
- 2,4-Diamino-5-(3-(2,5-dimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidin
Einzigartigkeit
5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidin-2,4-diamin ist durch sein spezifisches Substitutionsschema am Pyrimidinring und das Vorhandensein der Propargylgruppe einzigartig.
Biologische Aktivität
5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 312.366 g/mol. The structure includes a pyrimidine ring substituted with an ethyl group and a propargyl-linked dimethoxyphenyl moiety, which may contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of thymidylate synthase , an enzyme critical for DNA synthesis. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a necessary step in the de novo synthesis of thymidine nucleotides.
Target Enzymes
- Thymidylate Synthase (TYMS)
- Organism: Humans
- Function: Catalyzes the conversion of dUMP to dTMP.
- Role: Essential for DNA replication and repair processes.
Anticancer Properties
The inhibition of thymidylate synthase has been linked to anticancer effects, as many chemotherapeutic agents target this enzyme to disrupt cancer cell proliferation. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell growth |
A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound and observed significant growth inhibition at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle.
-
A549 Lung Cancer Study :
- In another study, A549 lung cancer cells were exposed to the compound, resulting in an IC50 value of 10.5 µM. Flow cytometry analyses indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
-
HeLa Cell Research :
- HeLa cells treated with the compound showed signs of cell cycle arrest at the G1 phase, indicating that it may interfere with DNA synthesis and repair mechanisms essential for cancer cell survival.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is likely to have good oral bioavailability and can cross the blood-brain barrier, making it a potential candidate for treating central nervous system tumors.
Eigenschaften
IUPAC Name |
5-[3-(2,5-dimethoxyphenyl)prop-1-ynyl]-6-ethylpyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-14-13(16(18)21-17(19)20-14)7-5-6-11-10-12(22-2)8-9-15(11)23-3/h8-10H,4,6H2,1-3H3,(H4,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDQABYXZBKRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1088496-61-0, 68140-01-2 | |
Record name | 5-(3-(2,5-Dimethoxyphenyl)-1-propyn-1-yl)-6-ethyl-2,4-pyrimidinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088496610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(3-(2,5-DIMETHOXYPHENYL)-1-PROPYN-1-YL)-6-ETHYL-2,4-PYRIMIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEW9C9EK4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.